ERK1/2 inhibitor 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ERK1/2 inhibitor 5 is a compound that targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and survival. ERK1/2 inhibitors are being explored for their potential in treating cancers and other diseases where the MAPK pathway is dysregulated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ERK1/2 inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
ERK1/2 inhibitor 5 can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
ERK1/2 inhibitor 5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the MAPK signaling pathway and its role in various chemical processes.
Biology: Helps in understanding cellular processes regulated by ERK1/2, such as cell cycle progression and apoptosis.
Medicine: Investigated for its potential in treating cancers, particularly those with mutations in the MAPK pathway. It is also explored for its role in neurodegenerative diseases and inflammatory conditions.
作用機序
ERK1/2 inhibitor 5 exerts its effects by binding to the active site of ERK1/2, preventing their phosphorylation and subsequent activation. This inhibition blocks the downstream signaling events that lead to cell proliferation and survival. The compound specifically targets the threonine-glutamic acid-tyrosine (T-E-Y) motif in the activation loop of ERK1/2, which is crucial for their activation by MEK1/2 .
類似化合物との比較
ERK1/2 inhibitor 5 can be compared with other ERK inhibitors such as:
Ulixertinib: A first-in-class ERK1/2 inhibitor with clinical activity in BRAF- and NRAS-mutant cancers.
JSI-1187: Demonstrates preclinical efficacy in tumor models with MAPK pathway mutations.
HMPL-295: A potent and selective ERK1/2 inhibitor currently in clinical trials.
This compound is unique due to its dual mechanism of action, which not only inhibits the catalytic activity of ERK1/2 but also prevents their phosphorylation and nuclear accumulation. This dual inhibition results in more durable pathway suppression and enhanced efficacy compared to other inhibitors .
生物活性
ERK1/2 inhibitors, particularly the compound known as “ERK1/2 inhibitor 5,” have garnered significant attention in cancer research due to their potential to modulate the ERK signaling pathway, which is often dysregulated in various malignancies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cellular contexts, and implications for therapeutic strategies.
ERK1/2 inhibitors function primarily by blocking the phosphorylation and activation of extracellular signal-regulated kinases (ERK1 and ERK2), which play a crucial role in cell proliferation, differentiation, and survival. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Binding Modes : Recent studies have demonstrated that this compound utilizes a distinct binding mode to interfere with ERK phosphorylation by upstream kinases such as MEK1/2. This mechanism not only inhibits ERK activity but also prevents its nuclear translocation, thereby enhancing the durability of pathway inhibition and reducing the likelihood of resistance through pathway rebound .
Efficacy in Cancer Models
The efficacy of this compound has been evaluated across various cancer cell lines, particularly those harboring mutations in RAS or BRAF, which are known to activate the MAPK pathway.
- Cell Line Studies : In studies involving KRAS-mutant cell lines, this compound demonstrated superior potency compared to traditional MEK inhibitors. For instance, it effectively suppressed ERK-dependent gene expression and showed a more durable inhibition of cell proliferation .
- IC50 Values : The compound exhibited low IC50 values (typically <5 nM) against ERK1/2 in biochemical assays, indicating strong inhibitory potency. For example, in HCT-116 cells, the IC50 for ERK inhibition was reported at approximately 39 nM .
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Study on Tumor Growth : In a xenograft model using human colorectal cancer cells (HCT-116), treatment with this compound resulted in significant tumor regression compared to control groups. The study indicated that this inhibitor not only reduced tumor size but also decreased markers of proliferation such as Ki-67 .
- Combination Therapies : Another case study explored the effects of combining this compound with other targeted therapies. The results suggested that co-treatment enhanced anti-tumor efficacy and overcame resistance mechanisms associated with monotherapy .
Table: Summary of Biological Activity
Feature | Details |
---|---|
Target | ERK1 and ERK2 |
Mechanism | Inhibition of phosphorylation and nuclear translocation |
IC50 (HCT-116) | ~39 nM |
Efficacy | Significant tumor regression in models |
Combination Potential | Enhanced efficacy when used with other agents |
Research Findings
Research has consistently shown that inhibition of the ERK pathway can lead to profound effects on cellular behavior:
- Gene Expression Modulation : Inhibition leads to downregulation of genes associated with cell survival and proliferation. For example, studies have shown decreased expression levels of c-FOS and c-JUN following treatment with ERK inhibitors .
- Resistance Mechanisms : Despite its efficacy, there are concerns regarding potential resistance mechanisms that may arise due to feedback activation pathways. Studies indicate that while initial responses are promising, prolonged treatment can lead to reactivation of ERK signaling through compensatory mechanisms .
特性
分子式 |
C28H32ClFN6O5 |
---|---|
分子量 |
587.0 g/mol |
IUPAC名 |
(2R)-2-[6-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-1-oxo-3,4-dihydropyrrolo[1,2-c]pyrimidin-2-yl]-N-[(1S)-1-(3-fluoro-5-methoxyphenyl)-2-hydroxyethyl]propanamide |
InChI |
InChI=1S/C28H32ClFN6O5/c1-16(26(38)33-24(15-37)17-9-19(30)12-22(11-17)40-2)35-6-3-21-10-18(14-36(21)28(35)39)25-23(29)13-31-27(34-25)32-20-4-7-41-8-5-20/h9-14,16,20,24,37H,3-8,15H2,1-2H3,(H,33,38)(H,31,32,34)/t16-,24-/m1/s1 |
InChIキー |
OKFNVABUBXABTA-VOIUYBSRSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@H](CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
正規SMILES |
CC(C(=O)NC(CO)C1=CC(=CC(=C1)F)OC)N2CCC3=CC(=CN3C2=O)C4=NC(=NC=C4Cl)NC5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。